Methyl 2,2,3,3-tetramethylpentanoate
Description
Methyl 2,2,3,3-tetramethylpentanoate is a branched-chain ester derived from pentanoic acid, with four methyl groups substituted at the 2, 2, 3, and 3 positions of the pentane backbone. This structural arrangement confers unique physicochemical properties, such as reduced molecular symmetry and enhanced steric hindrance, which influence its volatility, solubility, and reactivity. Branched esters like this are often utilized in industrial applications such as fragrances, plasticizers, or fuel additives due to their tailored volatility and stability .
Properties
CAS No. |
88255-51-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetramethylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-7-9(2,3)10(4,5)8(11)12-6/h7H2,1-6H3 |
InChI Key |
OTCXXDINWCIYNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3-tetramethylpentanoate can be synthesized through esterification reactions. One common method involves reacting 2,2,3,3-tetramethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3-tetramethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2,2,3,3-tetramethylpentanoic acid and methanol.
Reduction: 2,2,3,3-tetramethylpentanol.
Transesterification: New ester and methanol.
Scientific Research Applications
Methyl 2,2,3,3-tetramethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,2,3,3-tetramethylpentyl group into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 2,2,3,3-tetramethylpentanoate involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect cellular processes by altering membrane permeability and enzyme activity.
Comparison with Similar Compounds
Structural Analogues: Esters
Methyl 3-Methylpentanoate (CAS 2177-78-8)
Methyl 3,3,4-Trimethylpentanoate
- Structure : Features three methyl groups at the 3, 3, and 4 positions.
- Key Differences: Increased branching compared to Methyl 3-methylpentanoate but less than the tetramethyl variant. This likely results in intermediate boiling points and solubility .
Table 1: Comparative Properties of Branched Esters
| Compound | Branching Pattern | Key Applications | Reactivity Notes |
|---|---|---|---|
| Methyl 2,2,3,3-tetramethylpentanoate | 2,2,3,3-tetramethyl | Fuel additives, plastics | High steric hindrance |
| Methyl 3-methylpentanoate | 3-methyl | Flavors, solvents | Moderate reactivity |
| Methyl 3,3,4-trimethylpentanoate | 3,3,4-trimethyl | Industrial intermediates | Intermediate branching |
Structural Analogues: Alkanes
Branched alkanes with similar substitution patterns provide insights into how branching affects physical properties. For example:
2,2,3,3-Tetramethylpentane (CAS 540-84-1)
2,2,4,4-Tetramethylpentane
Table 2: Physical Properties of Branched Alkanes
| Compound | Boiling Point (K) | Density (g/cm³) | MON (Experimental) | MON (Calculated) |
|---|---|---|---|---|
| 2,2,3,3-Tetramethylpentane | 278.3 | 2.741 | 95 | 103.09 |
| 2,2,4,4-Tetramethylpentane | 301.6 | 2.485 | Not reported | Not reported |
| 2,3,3,4-Tetramethylpentane | 334.6 | 2.716 | Not reported | Not reported |
Functional Group Comparisons
- Esters vs. Alkanes: Esters exhibit higher polarity than alkanes due to the carbonyl group, leading to higher boiling points and solubility in polar solvents. For instance, Methyl 3-methylpentanoate (ester) has a boiling point of ~395–400 K (estimated), significantly higher than 2,2,3,3-tetramethylpentane (278.3 K) .
- Steric Effects : Increased branching in esters reduces molecular packing efficiency, lowering melting points and densities compared to linear analogues.
Limitations and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
